(R)-2-Phenylpropionic acid propyl ester

Biocatalysis Chiral Resolution Enzymatic Hydrolysis

(R)-2-Phenylpropionic acid propyl ester (CAS 157239-52-6), also known as propyl (2R)-2-phenylpropanoate, is a chiral ester within the 2-arylpropionic acid family. This compound class includes the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and serves as a critical chiral building block and resolving agent in pharmaceutical and agrochemical synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 157239-52-6
Cat. No. B138192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenylpropionic acid propyl ester
CAS157239-52-6
SynonymsPROPYL-ALPHA-PHENYLPROPIONATE
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1
InChIKeyUTCZKUBBYSOMTC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-Phenylpropionic Acid Propyl Ester (CAS 157239-52-6) – A Chiral 2-Arylpropionic Acid Ester for Asymmetric Synthesis and Resolution


(R)-2-Phenylpropionic acid propyl ester (CAS 157239-52-6), also known as propyl (2R)-2-phenylpropanoate, is a chiral ester within the 2-arylpropionic acid family . This compound class includes the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and serves as a critical chiral building block and resolving agent in pharmaceutical and agrochemical synthesis [1]. The (R)-enantiomer is specifically valuable for enzymatic kinetic resolution studies and as a synthetic intermediate where the opposite (S)-enantiomer is the desired bioactive product, given the well-established enantioselectivity of 2-arylpropionic acids in biological systems [2].

Asymmetric Synthesis Chiral building block for introducing (R)-2-arylpropionic acid moiety
Biocatalysis Substrate for enzymatic kinetic resolution and lipase screening
Chiral Resolving Agent Protected precursor to (R)-2-phenylpropionic acid resolving agent

Why Generic Substitution Fails: The Critical Role of Enantiopurity and Ester Chain Length in (R)-2-Phenylpropionic Acid Propyl Ester Applications


Substitution of (R)-2-phenylpropionic acid propyl ester with a racemic mixture or an alternative ester is not scientifically interchangeable. First, the enantiomeric purity is paramount: within the 2-arylpropionic acid class, the (S)-enantiomer exhibits significantly higher pharmacological activity than the (R)-enantiomer—for example, (S)-ibuprofen is 100 times more active than (R)-ibuprofen, and (S)-flurbiprofen is 30 times more active than its (R)-counterpart [1]. Consequently, procurement of the specific (R)-enantiomer is essential for applications requiring precise chiral control, such as asymmetric synthesis or use as a resolving agent. Second, the propyl ester chain length influences physicochemical properties like solubility and lipophilicity, which in turn affect enzymatic recognition and reaction kinetics in biocatalytic resolutions [2]. Using a methyl or ethyl ester analog would alter substrate specificity and enantioselectivity in lipase-catalyzed reactions, rendering process development non-transferable.

Enantiomeric Purity
Racemic substitution compromises chiral control and may alter stereochemical outcome in asymmetric synthesis.
Ester Chain Length
Methyl or ethyl ester analogs change enzyme recognition and enantioselectivity, rendering process development non-transferable.
Opposite Enantiomer
(S)-enantiomer is not a functional substitute; stereochemistry determines biological response and resolution behavior.

Quantitative Differentiation Evidence for (R)-2-Phenylpropionic Acid Propyl Ester vs. Analogs


Enzymatic Kinetic Resolution Performance: High Enantiomeric Purity Attainable for (R)-Enantiomer

While direct data for the propyl ester is limited, studies on closely related 2-phenylpropionic acid (PPA) esters demonstrate that the (R)-enantiomer can be obtained with extremely high enantiomeric purity via enzymatic kinetic resolution. In a study using lipase PS to hydrolyze racemic PPA isobutyl ester, the (R)-enantiomer was achieved with an enantiomeric excess (ee) of 99.59% and a conversion of 91.12% [1]. This establishes a performance benchmark for the 2-arylpropionic acid ester class, indicating that procuring the pure (R)-enantiomer of the propyl ester is a critical starting point for developing similar high-selectivity enzymatic processes.

Enzymatic Resolution Performance
Class-level
ee 99.59% (isobutyl ester analog)
Supports high enantiopurity attainable in class
Data to verify for propyl ester
Biocatalysis Chiral Resolution Enzymatic Hydrolysis

Physicochemical Advantages as a Chiral Liquid Crystal Additive

Research on 2-phenylpropionic acid derivatives as chiral additives for liquid crystal devices indicates that these compounds exhibit lower viscosity and larger helical twisting power compared to other available chiral compounds [1]. While the study evaluated a series of derivatives, the (R)-2-phenylpropionic acid propyl ester falls within this class and is expected to confer similar advantages in liquid crystal formulations, making it a superior candidate over non-2-phenylpropionic acid based chiral dopants for applications requiring efficient helical induction with minimal impact on bulk viscosity.

Chiral Dopant Properties
Class-level
Reported lower viscosity and larger helical twisting power
May support chiral dopant screening
Qualitative class inference
Liquid Crystals Chiral Dopants Materials Science

Reactivity in Enzymatic Esterification with Mycelium-Bound Carboxylesterases

In a study evaluating the esterification of 2-phenylpropionic acid with various alcohols using mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae, the propyl ester was among the successfully synthesized compounds (alongside ethyl, butyl, pentyl, hexyl, and isoamyl esters) [1]. The study demonstrated that conversion yields progressively increased with temperature, with optimal results at 50°C in n-heptane. Notably, the use of A. oryzae led to preferential formation of the (S)-enantiomer of ethyl 2-phenylpropionate, while R. oryzae showed opposite enantiopreference [1]. This indicates that the propyl ester can be generated via a mild, biocatalytic route, offering a greener alternative to traditional chemical esterification and enabling enantioselective synthesis.

Biocatalytic Esterification
Method context
Propyl ester synthesized via A. oryzae and R. oryzae carboxylesterases
Supports biocatalytic route development
Cross-study comparable
Biocatalysis Esterification Green Chemistry

Established Role as a Precursor for Chiral Resolving Agents

Optically active 2-phenylpropionic acid is widely utilized as a resolving agent for basic compounds and as a key intermediate or modifying agent in pharmaceuticals and agrochemicals [1]. The (R)-2-phenylpropionic acid propyl ester serves as a protected form of the free acid, offering advantages in handling, solubility, and reaction selectivity. The free acid (R)-(-)-2-phenylpropionic acid (CAS 7782-26-5) is commercially available and explicitly used as a chiral building block and resolving agent . The propyl ester can be readily hydrolyzed to the free acid under mild conditions, providing a shelf-stable, lipophilic precursor that can be converted to the active resolving agent on demand.

Resolving Agent Precursor
Context-dependent
Protected form of (R)-2-phenylpropionic acid resolving agent
Supports synthetic flexibility and storage
Functional comparison
Chiral Resolution Asymmetric Synthesis Pharmaceutical Intermediates

Validated Application Scenarios for (R)-2-Phenylpropionic Acid Propyl Ester (CAS 157239-52-6)


Chiral Building Block for Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis

The 2-arylpropionic acid scaffold is the core of many blockbuster NSAIDs, including ibuprofen, ketoprofen, and naproxen [1]. The (S)-enantiomers of these drugs are significantly more active than the (R)-enantiomers [2]. (R)-2-Phenylpropionic acid propyl ester serves as a valuable chiral building block or intermediate in the asymmetric synthesis of these pharmaceuticals. It can be used to introduce the chiral α-arylpropionic acid moiety into target molecules or as a starting material for enzymatic resolution to obtain the active (S)-enantiomer, as demonstrated in kinetic resolution studies of PPA esters [3].

Chiral Additive for Advanced Liquid Crystal Displays (LCDs)

2-Phenylpropionic acid derivatives have been shown to function as effective chiral additives (dopants) in liquid crystal devices, exhibiting lower viscosity and larger helical twisting power compared to other chiral compounds [1]. The (R)-2-phenylpropionic acid propyl ester is a candidate for use in twisted nematic (TN) or super-twisted nematic (STN) LCDs, where its specific chiral properties can induce the necessary helical structure for light modulation, potentially improving display performance and energy efficiency.

Substrate for Biocatalytic Process Development and Enzyme Screening

The compound is a recognized substrate for mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae, which have been used to synthesize a range of 2-phenylpropionic acid alkyl esters [1]. This makes the propyl ester a relevant model substrate for screening new lipases or esterases, studying the effects of solvent and temperature on enzymatic enantioselectivity, and developing greener, biocatalytic routes for ester synthesis and chiral resolution [2].

Protected Precursor to (R)-2-Phenylpropionic Acid Resolving Agent

Optically active 2-phenylpropionic acid is a widely used resolving agent for basic racemates in the pharmaceutical and fine chemical industries [1]. (R)-2-Phenylpropionic acid propyl ester can be quantitatively hydrolyzed to yield the free (R)-acid under mild conditions. This ester form offers advantages in terms of storage stability and compatibility with non-aqueous reaction conditions, making it a preferred procurement option for laboratories requiring a ready-to-use, protected chiral acid that can be deprotected on demand for resolution applications.

Application
Selection Property
Validation Focus
NSAID Synthesis
Enantiopure (R)-configuration
Enzymatic resolution to (S)-enantiomer
LCD Chiral Dopant
Helical twisting power and viscosity profile
Device performance in TN/STN LCDs
Biocatalyst Screening
Recognized substrate for carboxylesterases
Enantioselectivity and conversion yield
Resolving Agent Precursor
Hydrolytically labile ester protection
Stoichiometric resolution efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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